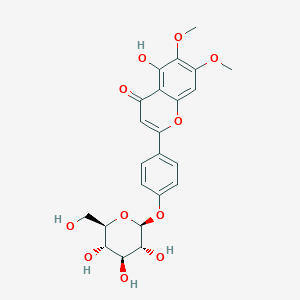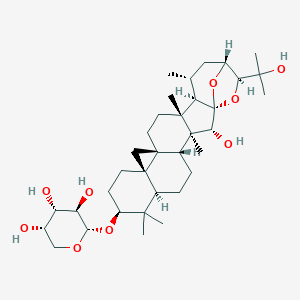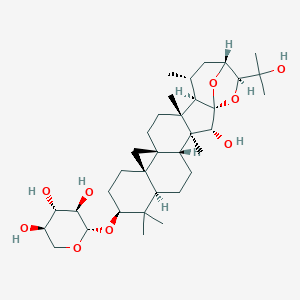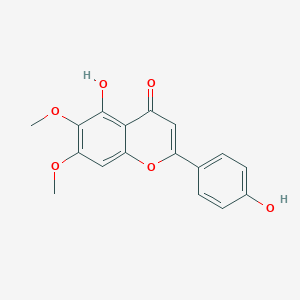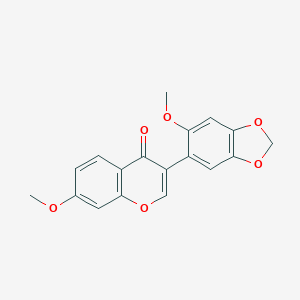
Cuneatin methyl ether
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Cuneatin methyl ether is a natural compound that is derived from the roots of the plant Cynanchum bungei. It is a type of flavonoid that has been found to have several potential applications in scientific research. In
科学的研究の応用
1. Metabolism and Conversion into Vitamin A
- Metabolism in Rats : Retinyl methyl ether, a compound related to Cuneatin methyl ether, has been studied for its metabolism in rats. It was found to convert into vitamin A in vitamin A-deficient rats through various administration routes, notably intramuscular, which appeared to be most efficient for conversion and storage. This research indicates its potential role in vitamin A metabolism and fundamental understanding of vitamin A conversion (Narindrasorasak, Pimpa, & Lakshmanan, 1971).
2. Pharmacological Activities in Plants
- Pharmacological Properties : The methanolic extract of Euphorbia cuneata Vahl, which potentially contains Cuneatin methyl ether, was tested for its pharmacological properties, including antioxidant, antibacterial, cytotoxic, and anti-inflammatory activities. This study highlights the potential of E. cuneata as a natural source of bioactive constituents with health benefits (Soliman et al., 2021).
3. Antioxidative and Anticancer Activities
- Protection Against Oxidative Stress : Quercetin 3-O-methyl ether (Q3), closely related to Cuneatin methyl ether, was investigated for its role in protecting cells from oxidative stress. The study on mouse liver cells revealed that Q3 significantly suppressed apoptosis and mitochondrial dysfunction induced by oxidative stress, suggesting its potential as an antioxidant for hepatocytes (Tseng et al., 2012).
特性
CAS番号 |
4253-00-3 |
|---|---|
製品名 |
Cuneatin methyl ether |
分子式 |
C18H14O6 |
分子量 |
326.3 g/mol |
IUPAC名 |
7-methoxy-3-(6-methoxy-1,3-benzodioxol-5-yl)chromen-4-one |
InChI |
InChI=1S/C18H14O6/c1-20-10-3-4-11-15(5-10)22-8-13(18(11)19)12-6-16-17(24-9-23-16)7-14(12)21-2/h3-8H,9H2,1-2H3 |
InChIキー |
MSPWKPQQHHCXLR-UHFFFAOYSA-N |
SMILES |
COC1=CC2=C(C=C1)C(=O)C(=CO2)C3=CC4=C(C=C3OC)OCO4 |
正規SMILES |
COC1=CC2=C(C=C1)C(=O)C(=CO2)C3=CC4=C(C=C3OC)OCO4 |
その他のCAS番号 |
4253-00-3 |
同義語 |
7,2′-Dimethoxy-4′ 5′-methylenedioxyisoflavone; 7-Methoxy-3-(6-methoxy-1,3-benzodioxol-5-yl)-4H-1-benzopyran-4-one; Cuneatin methyl ether |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



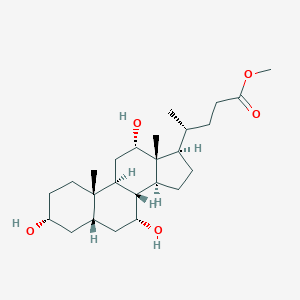
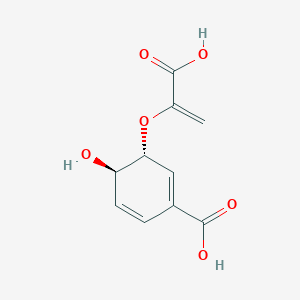
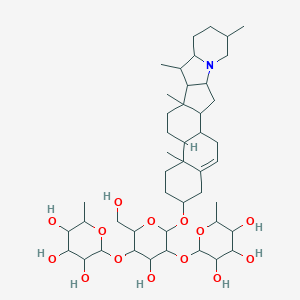
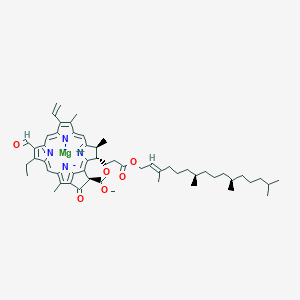
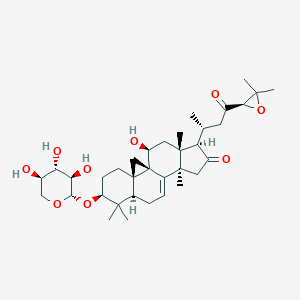
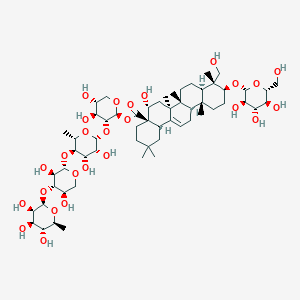
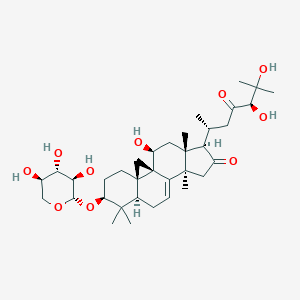
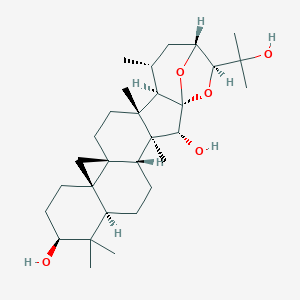
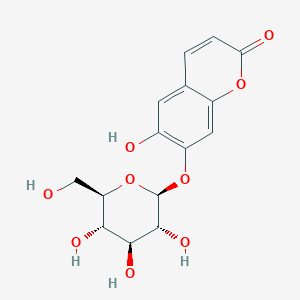
![[(1S,2S,4S,9S,10R)-14-Oxo-7,15-diazatetracyclo[7.7.1.02,7.010,15]heptadecan-4-yl] (E)-3-phenylprop-2-enoate](/img/structure/B190800.png)
